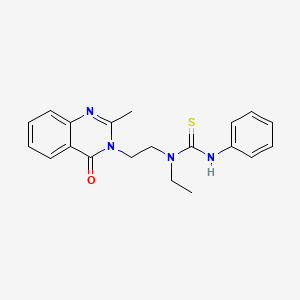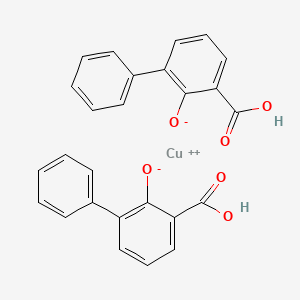
Copper 2-oxido-3-phenylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper 2-oxido-3-phenylbenzoate is a coordination compound with the molecular formula C13H8CuO3 and a molecular weight of 275.747 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Copper 2-oxido-3-phenylbenzoate can be synthesized through various chemical methods. One common approach involves the reaction of copper(II) salts with 2-oxido-3-phenylbenzoic acid under controlled conditions. The reaction typically takes place in an organic solvent, such as ethanol or methanol, at elevated temperatures to ensure complete dissolution and reaction of the reactants.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Copper 2-oxido-3-phenylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form copper(II) oxide and other by-products.
Reduction: Reduction reactions can convert copper(II) to copper(I) or elemental copper.
Substitution: The phenylbenzoate ligand can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Substitution Reagents: Various organic ligands and solvents.
Major Products Formed
Oxidation: Copper(II) oxide (CuO).
Reduction: Copper(I) oxide (Cu2O) or elemental copper (Cu).
Substitution: New copper coordination compounds with different ligands.
Aplicaciones Científicas De Investigación
Copper 2-oxido-3-phenylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and coordination chemistry studies.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in drug delivery systems and therapeutic agents.
Industry: Utilized in the development of advanced materials and nanotechnology
Mecanismo De Acción
The mechanism of action of copper 2-oxido-3-phenylbenzoate involves its interaction with molecular targets such as enzymes and cellular components. The compound can generate reactive oxygen species (ROS) that induce oxidative stress in cells, leading to cell damage or death. This mechanism is particularly relevant in its antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
Copper(II) oxide (CuO): A common copper compound with similar oxidation states but different structural and chemical properties.
Copper(I) oxide (Cu2O): Another copper compound with distinct redox properties and applications.
Copper(II)-benzotriazole coordination compounds: Used in click chemistry and other catalytic applications.
Uniqueness
Its ability to form stable coordination complexes makes it valuable in various scientific and industrial applications .
Propiedades
Número CAS |
5328-04-1 |
|---|---|
Fórmula molecular |
C26H18CuO6 |
Peso molecular |
490.0 g/mol |
Nombre IUPAC |
copper;2-carboxy-6-phenylphenolate |
InChI |
InChI=1S/2C13H10O3.Cu/c2*14-12-10(9-5-2-1-3-6-9)7-4-8-11(12)13(15)16;/h2*1-8,14H,(H,15,16);/q;;+2/p-2 |
Clave InChI |
UXCKXHXXSNDUMI-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=CC=C2)C(=O)O)[O-].C1=CC=C(C=C1)C2=C(C(=CC=C2)C(=O)O)[O-].[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


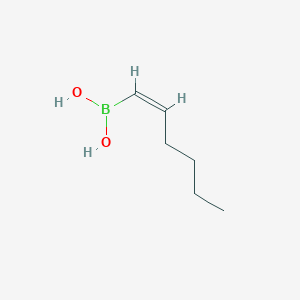
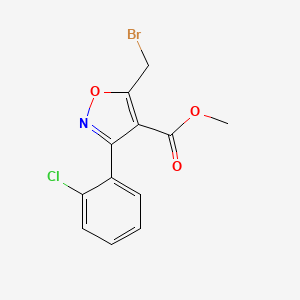
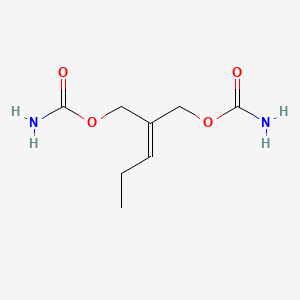
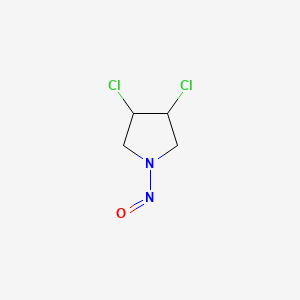
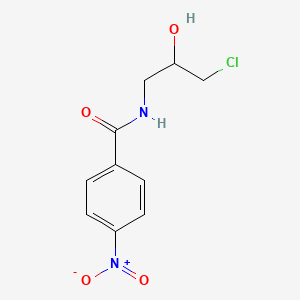
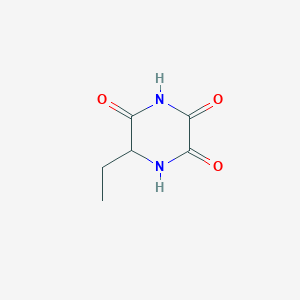
![(2E,5Z)-2-[(Dimethylamino)methylene]-5-[(2Z)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclopentanone](/img/structure/B13804660.png)
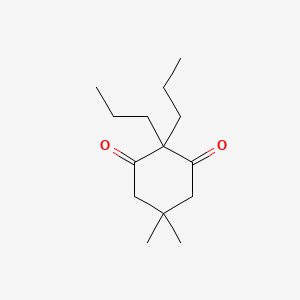

![4-Piperidinecarboxylic acid, 1-[2-(methylsulfonyl)ethyl]-](/img/structure/B13804700.png)


![1-cyano-2-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]guanidine;hydrate](/img/structure/B13804705.png)
